7-(4-fluorobenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione - 898463-90-6

7-(4-fluorobenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2828151
CAS Number: 898463-90-6
Molecular Formula: C25H27FN6O2
Molecular Weight: 462.529
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin * Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. [, , ] It works by inhibiting the degradation of incretin hormones like GLP-1 and GIP, leading to increased insulin secretion and improved glycemic control. [, ]* Relevance: Linagliptin shares a core 3-methyl-1H-purine-2,6(3H,7H)-dione structure with 7-(4-fluorobenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. Both compounds also feature substitutions at the 7 and 8 positions of the purine ring, although the specific substituents differ.

2. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride* Compound Description: This compound (also referred to as "compound 2" in the source) was investigated for its cardiovascular activity, specifically its electrocardiographic, antiarrhythmic, and hypotensive properties. [] It exhibited strong prophylactic antiarrhythmic activity in experimental models. []* Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(4-fluorobenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. Both compounds also possess a piperazine ring system as a substituent, though the point of attachment and further modifications on the piperazine ring differ.

3. 8-(2-morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione * Compound Description: This compound (also referred to as "compound 15" in the source) is an analog of compound 2 [] and was also investigated for its cardiovascular activity. It demonstrated strong prophylactic antiarrhythmic activity in experimental models. []* Relevance: Similar to compound 2, this structure shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(4-fluorobenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione and features a substituted piperazine ring. It differs from compound 2 and the main compound of interest by having an additional 8-(2-morpholin-4-yl-ethylamino) substituent on the purine ring.

4. 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)* Compound Description: ASP5854 is a novel, potent, and orally active dual antagonist of adenosine A1 and A2A receptors. [] It exhibits therapeutic potential for Parkinson's disease and cognitive impairment by ameliorating motor deficits, offering neuroprotection via A2A antagonism, and enhancing cognitive function through A1 antagonism. []* Relevance: While ASP5854 does not share the core purine structure of 7-(4-fluorobenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, it is relevant as a potent adenosine receptor antagonist. The research context suggests an interest in compounds that modulate adenosine receptors, potentially for their therapeutic benefits in neurological and metabolic disorders.

5. 8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002; Istradefylline)* Compound Description: KW-6002, also known as Istradefylline, is a selective adenosine A2A receptor antagonist. [] It has been investigated for its potential in treating Parkinson's disease but has shown limited efficacy in improving cognitive function compared to dual A1/A2A antagonists. []* Relevance: KW-6002 shares the core 1,3-dialkyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(4-fluorobenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. This structural similarity highlights the continued interest in modifying the substituents of the purine core to explore different pharmacological profiles and potential therapeutic applications.

6. 8-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (Compound 16)* Compound Description: This compound is a highly selective antagonist of the adenosine A2B receptor. [] It demonstrates significant selectivity over other adenosine receptor subtypes, making it a valuable tool for studying the specific role of the A2B receptor. []* Relevance: This compound and 7-(4-fluorobenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione both belong to the broader class of substituted purine derivatives, further emphasizing the diverse pharmacological activities found within this chemical class.

7. OSIP339391 (73)* Compound Description: OSIP339391 is a pyrrolopyrimidine-based antagonist of the adenosine A2B receptor. [] It exhibits high affinity and good selectivity for the A2B receptor. []* Relevance: This compound highlights the exploration of different heterocyclic scaffolds, in addition to purines, as potential adenosine receptor modulators. Although it does not share the core purine structure, its inclusion in the research context suggests that alternative scaffolds are being explored for their potential to interact with adenosine receptors.

Properties

CAS Number

898463-90-6

Product Name

7-(4-fluorobenzyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

Molecular Formula

C25H27FN6O2

Molecular Weight

462.529

InChI

InChI=1S/C25H27FN6O2/c1-17-3-5-18(6-4-17)15-30-11-13-31(14-12-30)24-27-22-21(23(33)28-25(34)29(22)2)32(24)16-19-7-9-20(26)10-8-19/h3-10H,11-16H2,1-2H3,(H,28,33,34)

InChI Key

ZACDUPHRLNLMNT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=C(C=C5)F)C(=O)NC(=O)N4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.